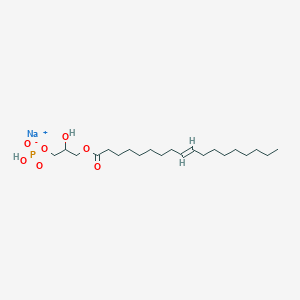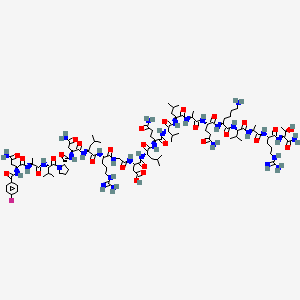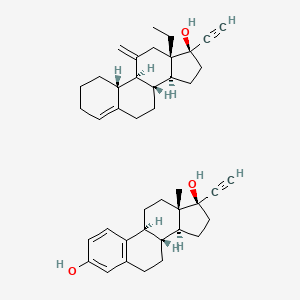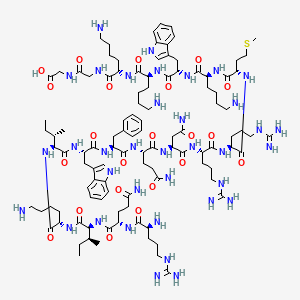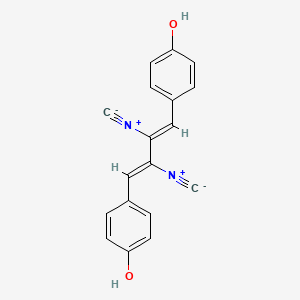
Cyprenorphine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It acts as a partial agonist at opioid receptors and is listed as a controlled substance due to its psychoactive properties.
- Notably, its analgesic potency surpasses that of pentazocine .
- Although it has a slow onset of action, its effects persist for an extended duration.
- Clinically, severe respiratory depression is rare despite its respiratory suppressive effects .
Cyprenorphine Hydrochloride: (chemical formula: CHNO) is an organic compound classified as an opioid drug.
Preparation Methods
Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: Cyprenorphine Hydrochloride undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented.
Major Products:
Scientific Research Applications
Chemistry: Cyprenorphine Hydrochloride’s use in chemical research is not extensively explored.
Biology and Medicine: It has applications in pain management, particularly postoperative pain, cancer-related pain, burns, and limb pain. Its duration of action is approximately 6-8 hours.
Industry: Limited information exists regarding its industrial applications.
Mechanism of Action
- Cyprenorphine Hydrochloride exerts its effects by binding to opioid receptors.
- Its molecular targets and pathways involve modulation of pain perception and central nervous system activity.
Comparison with Similar Compounds
Properties
CAS No. |
16550-22-4 |
|---|---|
Molecular Formula |
C26H34ClNO4 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C26H33NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1 |
InChI Key |
HMGUMWWCINPWMF-UVGWPQHUSA-N |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Canonical SMILES |
CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


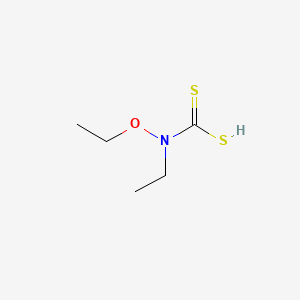
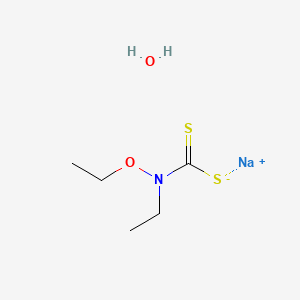

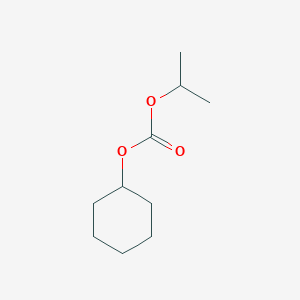
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
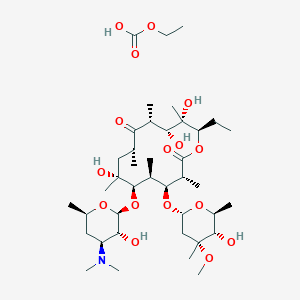
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

